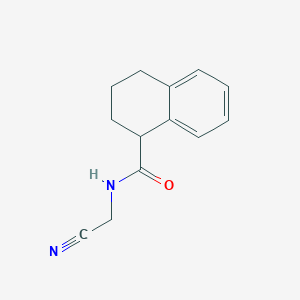![molecular formula C17H16N2O3S2 B2370187 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886916-57-0](/img/structure/B2370187.png)
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an ethylsulfonyl group and a 6-methylbenzo[d]thiazol-2-yl moiety, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 6-methylbenzo[d]thiazol-2-ylamine, which is then reacted with 3-(ethylsulfonyl)benzoyl chloride under appropriate conditions to form the desired benzamide compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsulfonylamino)ethyl)benzamide: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
6-Methyl-2-(4-(9-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)anthracen-10-yl)phenyl)benzo[d]thiazole: Another related compound with a more complex structure, used in advanced material research.
Uniqueness
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-6-4-5-12(10-13)16(20)19-17-18-14-8-7-11(2)9-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKBKAKYYUTONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)


![N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2370119.png)



![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)
![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)

